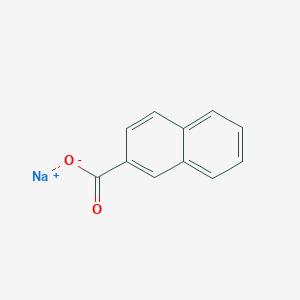

Sodium 2-Naphthoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium 2-Naphthoate is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. It is a sodium salt of 2-naphthoic acid and is known for its applications in various chemical reactions and industrial processes. This compound is particularly significant in the field of organic synthesis due to its reactivity and versatility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium 2-Naphthoate is typically synthesized through the Kolbe-Schmitt reaction, which involves the carboxylation of sodium 2-naphthoxide. The reaction is carried out by treating sodium 2-naphthoxide with carbon dioxide under high pressure and temperature conditions. The carbon dioxide moiety performs an electrophilic attack on the naphthalene ring, leading to the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of specialized reactors that can maintain the required pressure and temperature for the Kolbe-Schmitt reaction .

Análisis De Reacciones Químicas

Types of Reactions: Sodium 2-Naphthoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form naphthoquinones.

Reduction: It can be reduced to form naphthols.

Substitution: It can participate in electrophilic substitution reactions, such as nitration and sulfonation

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are employed

Major Products Formed:

Oxidation: Naphthoquinones

Reduction: Naphthols

Substitution: Nitro-naphthoates and sulfo-naphthoates

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis

Sodium 2-Naphthoate is widely used as an intermediate in the synthesis of various organic compounds, including dyes and pigments. Its reactivity allows for the formation of complex structures that are essential in the production of colorants and other materials.

Case Study: Synthesis of Dyes

In a study focusing on the synthesis of azo dyes, this compound was utilized as a coupling component, demonstrating its effectiveness in generating vibrant colors with high stability.

2. Biochemical Research

This compound serves as a precursor for biologically active molecules, particularly in studies involving enzyme interactions and metabolic pathways.

Case Study: Enzyme Interaction

Research has shown that this compound interacts with specific enzymes in microbial systems, influencing metabolic pathways that are crucial for bacterial growth and metabolism . For instance, it plays a role in the carboxylation reactions necessary for synthesizing other naphthoic acid derivatives.

3. Pharmaceutical Development

this compound has applications in developing pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs). Its structural properties contribute to the efficacy of these medications.

Case Study: NSAID Development

In pharmaceutical research, this compound was evaluated for its potential in synthesizing new NSAIDs with improved anti-inflammatory properties. The compound's ability to modulate biological activity through structural modifications has been highlighted in various studies .

Industrial Applications

1. Production of High-Polymeric Liquid Crystals

this compound is used in producing high-polymeric liquid crystals, which are essential for developing advanced materials used in display technologies.

Case Study: Liquid Crystal Displays

Studies indicate that incorporating this compound into liquid crystal formulations enhances thermal stability and optical performance, making it suitable for applications in LCD technology.

2. Fungicidal Agents

The compound has also been explored as a fungicidal agent due to its antimicrobial properties.

Case Study: Agricultural Applications

Research on agricultural fungicides demonstrated that this compound exhibits significant antifungal activity against various plant pathogens, suggesting its potential use in crop protection strategies .

Mecanismo De Acción

The mechanism of action of sodium 2-naphthoate involves its reactivity towards electrophilic and nucleophilic agents. The compound’s naphthalene ring can undergo electrophilic substitution reactions, while the carboxylate group can participate in nucleophilic reactions. These interactions are crucial for its role in various chemical and biological processes .

Comparación Con Compuestos Similares

Sodium 3-Hydroxy-2-Naphthoate: This compound has an additional hydroxyl group, which enhances its reactivity and binding affinity in certain reactions.

Sodium 6-Hydroxy-2-Naphthoate: Similar to sodium 2-naphthoate but with a hydroxyl group at a different position, affecting its chemical behavior

Uniqueness: this compound is unique due to its specific position of the carboxylate group on the naphthalene ring, which influences its reactivity and applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in organic synthesis and industrial applications .

Propiedades

Número CAS |

17273-79-9 |

|---|---|

Fórmula molecular |

C11H8NaO2 |

Peso molecular |

195.17 g/mol |

Nombre IUPAC |

sodium;naphthalene-2-carboxylate |

InChI |

InChI=1S/C11H8O2.Na/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,12,13); |

Clave InChI |

WIUHEWWHHRZVCP-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Na+] |

SMILES isomérico |

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Na+] |

SMILES canónico |

C1=CC=C2C=C(C=CC2=C1)C(=O)O.[Na] |

Key on ui other cas no. |

17273-79-9 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Sodium 2-Naphthoate interact with micelles in solution?

A: Research suggests that this compound exhibits orientational binding to the interface of tetradecyltrimethylammonium bromide (TTAB) micelles. [] This interaction significantly influences the critical micelle concentration (cmc) of TTAB. Specifically, a 1:1 mixture of TTAB and this compound results in a cmc of 0.33 mM, considerably lower than the cmc of pure TTAB. [] This suggests that the presence of this compound stabilizes the formation of micelles.

Q2: Can this compound be used as a building block for more complex molecules?

A: Yes, this compound can be transformed into valuable chemical intermediates. Under high temperature (480 °C) and carbon dioxide pressure, in the presence of sodium iodide and cadmium oxide, this compound can be converted into Naphthalene-2,3,6,7-tetracarboxylate. [] This reaction highlights the potential of this compound as a starting material for synthesizing complex aromatic compounds with applications in various fields.

Q3: How does the structure of this compound compare to Sodium 3-hydroxy-2-naphthoate in terms of binding to dendrimers?

A: While both this compound and Sodium 3-hydroxy-2-naphthoate can interact with 1-(4-carbomethoxypyrrolidone)-terminated PAMAM dendrimers in aqueous solutions, their binding strengths differ. [] Sodium 3-hydroxy-2-naphthoate demonstrates a stronger interaction, likely due to the presence of the additional hydroxyl group. This hydroxyl group allows for supplementary interactions with the dendrimer and potentially stabilizes the negative charge within the molecule. [] This difference in binding affinity highlights the impact of subtle structural modifications on molecular interactions.

Q4: Are there analytical techniques available to study the interactions of this compound with other molecules?

A: Several techniques have been employed to investigate the behavior and interactions of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically NOESY experiments, can provide insights into the spatial proximity between this compound and other molecules, such as dendrimers. [] Additionally, Isothermal Titration Calorimetry (ITC) is a valuable tool for quantifying the thermodynamic parameters (binding affinity, enthalpy, entropy) associated with the interactions between this compound and its binding partners. [] Furthermore, fluorescence spectroscopy, particularly when utilizing a probe like TTAB, can help determine critical micelle concentrations in the presence of this compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.